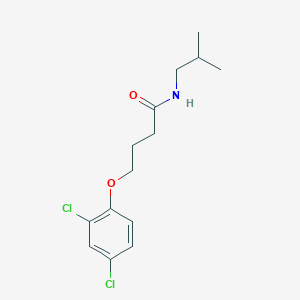
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide, commonly known as 'Dicamba', is a selective herbicide widely used for controlling broadleaf weeds in various crops. It belongs to the benzoic acid family of herbicides and has been used for over 50 years to control weeds in agricultural fields. Dicamba is a white crystalline solid with a molecular formula of C12H19Cl2NO3 and a molecular weight of 294.20 g/mol.
Mechanism Of Action
Dicamba works by disrupting the normal growth and development of plants by mimicking the natural plant hormone auxin. It causes uncontrolled growth in the plant, leading to its death. Dicamba is a systemic herbicide, meaning it is absorbed by the plant and moves throughout its tissues.
Biochemical And Physiological Effects
Dicamba has been shown to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and protein synthesis. It also affects the expression of genes involved in plant growth and development.
Advantages And Limitations For Lab Experiments
Dicamba is a widely used herbicide in the agricultural industry, and its efficacy has been well established. Its use in lab experiments allows for the study of its mechanism of action and its effects on plant physiology and biochemistry. However, the use of dicamba in lab experiments requires caution, as it can be toxic to non-target species and can have unintended effects on the environment.
Future Directions
Future research on dicamba could focus on developing new formulations that are more effective and less toxic to non-target species. Studies could also investigate the use of dicamba in combination with other herbicides to improve its efficacy. Additionally, research could explore the potential use of dicamba in controlling invasive plant species in natural habitats.
Synthesis Methods
Dicamba is synthesized by reacting 2,4-dichlorophenol with isobutyric anhydride in the presence of a catalyst to form 4-(2,4-dichlorophenoxy)butyric acid. This intermediate is then reacted with isobutylamine to form the final product, 4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide.
Scientific Research Applications
Dicamba has been extensively studied for its use as a herbicide in various crops, including soybeans, cotton, and corn. It is effective in controlling broadleaf weeds such as pigweed, lambsquarters, and velvetleaf. Dicamba has also been studied for its potential use in controlling invasive plant species in natural habitats.
properties
CAS RN |
5347-81-9 |
|---|---|
Product Name |
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide |
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-10(2)9-17-14(18)4-3-7-19-13-6-5-11(15)8-12(13)16/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,17,18) |
InChI Key |
QZXLYJBNAMMETI-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



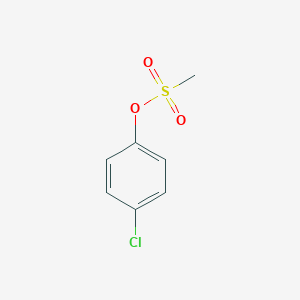
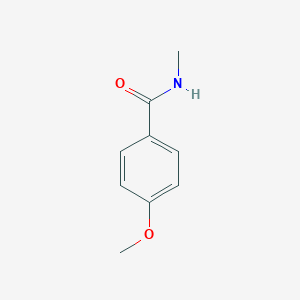
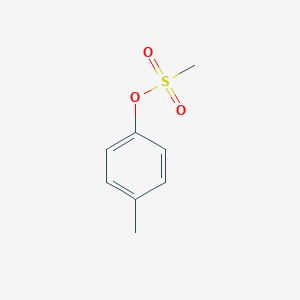
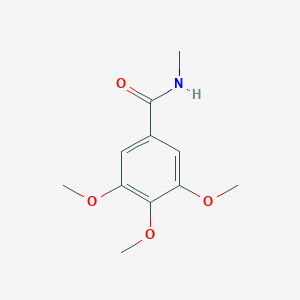
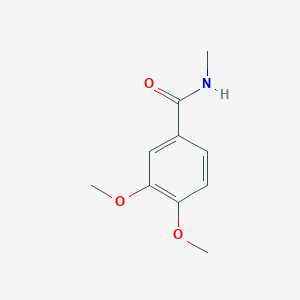
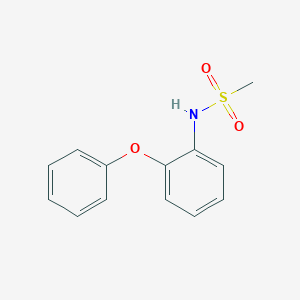
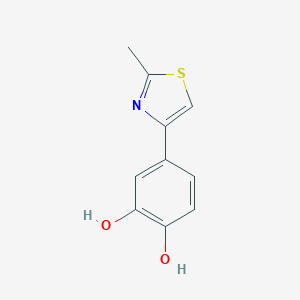
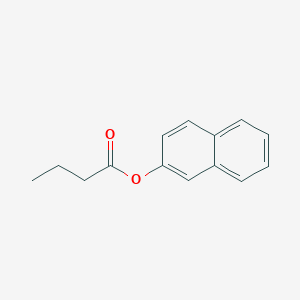
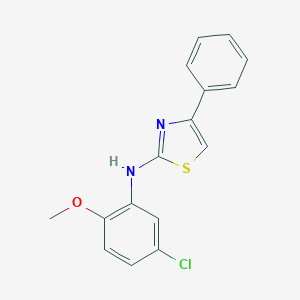


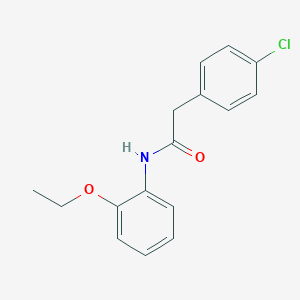
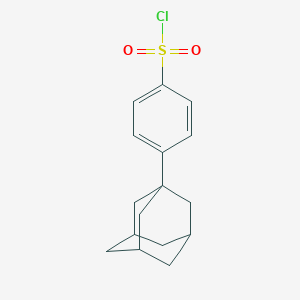
![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)